molecular formula C11H9NO3 B13789664 N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide CAS No. 99972-56-2

N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide

Cat. No.: B13789664
CAS No.: 99972-56-2
M. Wt: 203.19 g/mol
InChI Key: GAMDILRHUYVYBG-UHFFFAOYSA-N
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Description

N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide: is a chemical compound that belongs to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring fused with an acetamide group. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide typically involves the condensation of 7-hydroxycoumarin with cyanoacetamides in the presence of a base such as piperidine . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxo-2H-1-benzopyran-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

Properties

CAS No.

99972-56-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(2-oxochromen-5-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-3-2-4-10-8(9)5-6-11(14)15-10/h2-6H,1H3,(H,12,13)

InChI Key

GAMDILRHUYVYBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC(=O)OC2=CC=C1

Origin of Product

United States

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